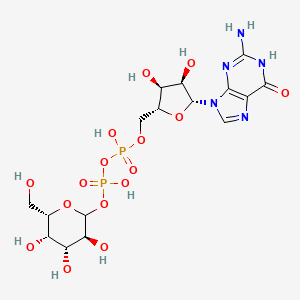
6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-3-methoxybenzoic acid and 3-chloro-2-fluoroaniline.
Condensation Reaction: The first step involves the condensation of 2-amino-5-bromo-3-methoxybenzoic acid with 3-chloro-2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the quinazoline core structure.
Bromination: The final step involves the bromination of the quinazoline core to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and ligands are commonly used.
Major Products Formed
Substitution: Formation of various substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Coupling: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: Used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.
Chemical Biology: Employed in chemical biology studies to understand the interaction of small molecules with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
Uniqueness
6-bromo-N-(3-chloro-2-fluoro-phenyl)-7-methoxy-quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives. Its unique combination of bromine, chlorine, and fluorine atoms, along with the methoxy group, may enhance its binding affinity and specificity for certain molecular targets.
Propiedades
Fórmula molecular |
C15H10BrClFN3O |
|---|---|
Peso molecular |
382.61 g/mol |
Nombre IUPAC |
6-bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C15H10BrClFN3O/c1-22-13-6-12-8(5-9(13)16)15(20-7-19-12)21-11-4-2-3-10(17)14(11)18/h2-7H,1H3,(H,19,20,21) |
Clave InChI |
WNQNFHQVCRPFBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


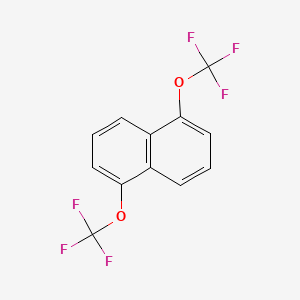
![(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11831979.png)
![4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile](/img/structure/B11831985.png)

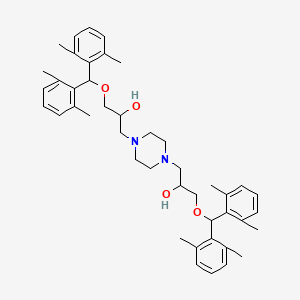
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11831998.png)
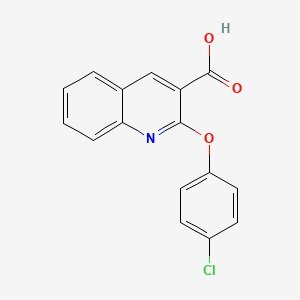
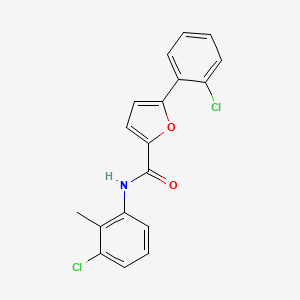

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)
![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)
